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molecular formula C18H23ClN2O B8574265 3-Chloro-6-methoxy-4-(2-(1-methylpiperidin-4-yl)ethyl)quinoline

3-Chloro-6-methoxy-4-(2-(1-methylpiperidin-4-yl)ethyl)quinoline

Cat. No. B8574265
M. Wt: 318.8 g/mol
InChI Key: JGUJRMFGADCUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04405789

Procedure details

0.38 g of lithium aluminum hydride are introduced progressively and portionwise into 20 ml of dry tetrahydrofuran, under an atmosphere of nitrogen. The suspension obtained is cooled to 0° C., then a solution of 1.6 g of 3-chloro-6-methoxy-4-[2-(1-ethoxycarbonyl-4-piperidyl)-ethyl]-quinoline in tetrahydrofuran is added drop by drop. The reaction medium is maintained for 3 hours in an ice bath, then 0.45 ml of water, 0.33 ml of a 5 N aqueous solution of sodium hydroxide and 15 ml of water are added, very slowly and in the order given. The insoluble mineral products formed are separated by filtration and washed twice with 30 ml of methylene chloride. The filtrate and the washings are collected, dried over magnesium sulfate, then concentrated by evaporation. The residue obtained is fixed on a column of silica and eluted with a 90/10 mixture of chloroform and diethylamine. 0.9 g of 3-chloro-6-methoxy-4-[2-(1-methyl-4-piperidyl)-ethyl]-quinoline are thus obtained, the hydrochloride of which is amorphous.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
3-chloro-6-methoxy-4-[2-(1-ethoxycarbonyl-4-piperidyl)-ethyl]-quinoline
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.45 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[N:10][C:11]2[C:16]([C:17]=1[CH2:18][CH2:19][CH:20]1[CH2:25][CH2:24][N:23]([C:26](OCC)=O)[CH2:22][CH2:21]1)=[CH:15][C:14]([O:31][CH3:32])=[CH:13][CH:12]=2.O.[OH-].[Na+]>O1CCCC1>[Cl:7][C:8]1[CH:9]=[N:10][C:11]2[C:16]([C:17]=1[CH2:18][CH2:19][CH:20]1[CH2:25][CH2:24][N:23]([CH3:26])[CH2:22][CH2:21]1)=[CH:15][C:14]([O:31][CH3:32])=[CH:13][CH:12]=2 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
3-chloro-6-methoxy-4-[2-(1-ethoxycarbonyl-4-piperidyl)-ethyl]-quinoline
Quantity
1.6 g
Type
reactant
Smiles
ClC=1C=NC2=CC=C(C=C2C1CCC1CCN(CC1)C(=O)OCC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.45 mL
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is maintained for 3 hours in an ice bath
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The insoluble mineral products formed
CUSTOM
Type
CUSTOM
Details
are separated by filtration
WASH
Type
WASH
Details
washed twice with 30 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
The filtrate and the washings are collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
eluted with a 90/10 mixture of chloroform and diethylamine

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC2=CC=C(C=C2C1CCC1CCN(CC1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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